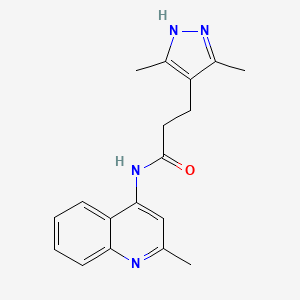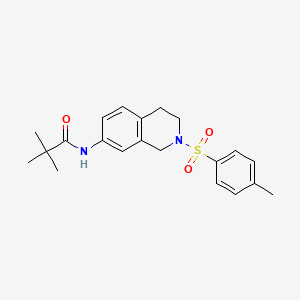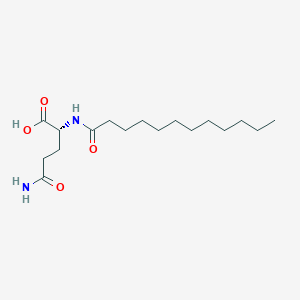
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-carbamoyl-DL-aspartic acid (NCA), is a synthetic amino acid derivative that has been extensively studied due to its potential applications in the fields of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of (2R)-4-carbamoyl-2-dodecanamidobutanoic acid is primarily related to its role as a substrate for asparagine synthetase. Asparagine synthetase catalyzes the synthesis of asparagine from aspartic acid and glutamine, and (2R)-4-carbamoyl-2-dodecanamidobutanoic acid is a structural analogue of aspartic acid that can be incorporated into the asparagine synthetase reaction. This incorporation leads to the formation of a non-functional protein, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-4-carbamoyl-2-dodecanamidobutanoic acid are primarily related to its role as a substrate for asparagine synthetase. In cancer cells, the inhibition of asparagine synthetase activity by (2R)-4-carbamoyl-2-dodecanamidobutanoic acid can lead to a decrease in the intracellular concentration of asparagine, which is essential for protein synthesis and cell survival. This decrease in asparagine can lead to the selective death of cancer cells, as they have a higher demand for asparagine than normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-4-carbamoyl-2-dodecanamidobutanoic acid in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost, low solubility, and potential toxicity at high concentrations.
Direcciones Futuras
For the research on (2R)-4-carbamoyl-2-dodecanamidobutanoic acid include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid can be synthesized using various methods, including the reaction of L-aspartic acid with urea, the reaction of L-aspartic acid with cyanamide, and the reaction of L-aspartic acid with carbodiimide. Among these methods, the reaction of L-aspartic acid with carbodiimide is the most commonly used and efficient method.
Aplicaciones Científicas De Investigación
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid has been extensively studied in various scientific research fields. In biochemistry, it has been used as a substrate for asparagine synthetase, an enzyme that catalyzes the synthesis of asparagine from aspartic acid and glutamine. In pharmacology, it has been investigated as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In medicine, it has been used as a diagnostic tool for the measurement of asparagine synthetase activity in cancer cells.
Propiedades
IUPAC Name |
(2R)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCNVFGYLZLGM-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-carbamoyl-2-dodecanamidobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

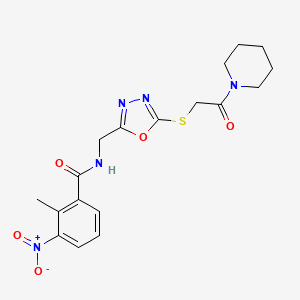

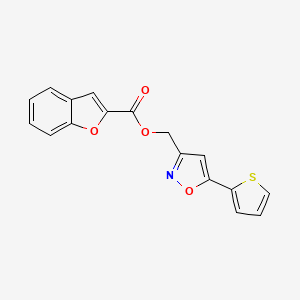
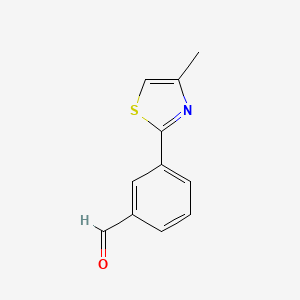

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2467828.png)
![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)


![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)
